molecular formula C29H31FN10OS B13353624 (Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide

(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B13353624
M. Wt: 586.7 g/mol
InChI Key: MVEDFPZNLPZWMX-QYVLQNAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

The synthesis of (Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The synthetic route typically starts with the preparation of the core pyrrolo[2,1-f][1,2,4]triazin-4-yl structure, followed by the introduction of the pyrazolyl and piperazinyl groups. The final steps involve the formation of the pyrimidinyl moiety and the attachment of the fluorophenyl and sulfinamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting tyrosine kinases, specifically targeting the KIT and PDGFRα receptors. By blocking these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. This mechanism makes it a promising candidate for the treatment of certain types of cancer, particularly gastrointestinal stromal tumors .

Properties

Molecular Formula

C29H31FN10OS

Molecular Weight

586.7 g/mol

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C29H31FN10OS/c1-29(2,3)42(41)36-26(20-5-7-24(30)8-6-20)22-14-31-28(32-15-22)39-11-9-38(10-12-39)27-25-13-21(18-40(25)35-19-33-27)23-16-34-37(4)17-23/h5-8,13-19H,9-12H2,1-4H3/b36-26-

InChI Key

MVEDFPZNLPZWMX-QYVLQNAGSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C(/C1=CC=C(C=C1)F)\C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C

Canonical SMILES

CC(C)(C)S(=O)N=C(C1=CC=C(C=C1)F)C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C

Origin of Product

United States

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